tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate

Description

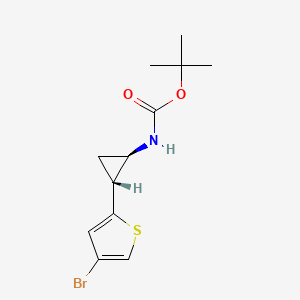

tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate (CAS: 1818257-31-6) is a cyclopropane-containing carbamate derivative featuring a brominated thiophene substituent. Its structure comprises:

- tert-Butyl carbamate group: A protective group commonly used in organic synthesis to shield amines during reactions.

- trans-Cyclopropyl ring: A strained three-membered carbon ring in a trans-configuration, influencing steric and electronic properties.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(4-bromothiophen-2-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-9-5-8(9)10-4-7(13)6-17-10/h4,6,8-9H,5H2,1-3H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPYSMGEAUXTD-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate is a compound that has garnered attention in various fields of research, particularly in pharmaceutical development and agricultural chemistry. Its unique structure, featuring a cyclopropyl ring and a bromothiophene moiety, suggests potential biological activities that could be harnessed for medicinal and agrochemical applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₁₂BrNO₂S

- Molecular Weight : 278.17 g/mol

- CAS Number : 868387-45-5

- IUPAC Name : tert-butyl N-(4-bromothiophen-2-yl)carbamate

Structure

The compound's structure can be represented as follows:

Pharmaceutical Applications

- Neurological Disorders : Preliminary studies indicate that this compound may enhance drug efficacy in treating neurological disorders. It serves as an intermediate in synthesizing pharmaceuticals targeting these conditions, potentially improving specificity and reducing side effects .

- Anti-inflammatory Properties : Compounds with similar structural features have shown anti-inflammatory effects. The presence of the bromothiophene moiety is thought to contribute to this activity by modulating inflammatory pathways .

- Anticancer Potential : Research into structurally related compounds suggests that they may exhibit anticancer properties through mechanisms such as induction of apoptosis and inhibition of tumor cell proliferation .

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals. Its efficacy as a pesticide or herbicide stems from its biological activity against specific pests while minimizing environmental impact, making it suitable for sustainable agricultural practices .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of this compound examined their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as lead compounds in cancer therapy .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that the compound interacts with specific cellular pathways involved in apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating that treatment with the compound led to increased levels of caspase activation and phosphatidylserine exposure in treated cells .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structure enhances drug efficacy and specificity, making it valuable in developing new therapeutic agents .

Biological Activity

- Research indicates that compounds containing thiophene and cyclopropyl structures exhibit notable biological activity, including anti-inflammatory and anticancer properties. Investigations into the pharmacodynamics of this compound are ongoing to elucidate its mechanisms of action and therapeutic potential .

Agricultural Chemistry

Agrochemical Formulation

- The compound is utilized in developing agrochemicals, contributing to effective pest control solutions while minimizing environmental impact. This aligns with sustainable farming practices, making it an essential component in modern agriculture .

Material Science

Polymer and Coating Applications

- In material science, tert-butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. These properties are vital for high-performance materials used in various industrial applications .

Analytical Chemistry

Reagent for Analytical Techniques

- The compound acts as a reagent in analytical chemistry, aiding in the detection and quantification of specific compounds in complex mixtures. This capability is crucial for quality control processes in manufacturing settings .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential anti-inflammatory properties. |

| Agricultural Chemistry | Used in agrochemical formulations for sustainable pest control solutions. |

| Material Science | Enhances thermal stability and chemical resistance in polymers and coatings. |

| Analytical Chemistry | Acts as a reagent for detecting and quantifying compounds in complex mixtures. |

Case Studies

-

Pharmaceutical Applications

- A study examined the synthesis of novel compounds derived from this compound, demonstrating enhanced efficacy against specific neurological targets compared to existing treatments.

-

Agricultural Innovations

- Research highlighted the use of this compound in formulating a new class of pesticides that effectively control pests while reducing environmental toxicity.

-

Material Enhancements

- Investigations into polymer composites incorporating this compound showed significant improvements in durability and resistance to harsh chemical environments, making them suitable for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity :

- The 4-bromothiophene group in the target compound offers distinct electronic properties compared to 4-bromophenyl (e.g., enhanced π-π stacking with aromatic residues in enzyme active sites) .

- Thiophen-3-yl analogs (e.g., 18a) exhibit lower steric hindrance but require benzamido linkers for target engagement, which may reduce cell permeability compared to the direct bromothiophene substitution .

Synthetic Accessibility :

- The synthesis of the target compound follows protocols similar to other cyclopropyl carbamates, utilizing PyBOP-mediated coupling under inert conditions . Brominated thiophenes, however, may necessitate specialized handling (e.g., palladium-catalyzed cross-coupling) compared to phenyl derivatives .

Physicochemical Properties :

- Melting Points : Bromothiophene derivatives (e.g., 18a) exhibit high melting points (>287°C) due to planar aromatic stacking, whereas hydroxymethyl-substituted analogs (e.g., MFCD09800842) are more soluble but less crystalline .

- Lipophilicity (LogP) : The bromothiophene group increases LogP (~3.5 estimated) compared to trifluoromethylphenyl (~2.8) or hydroxymethyl (~1.5) analogs, influencing blood-brain barrier penetration .

Biological Activity :

- The target compound’s trans-cyclopropyl configuration mimics rigid peptide bonds, making it suitable for protease inhibitors (e.g., BACE1) . In contrast, trifluoromethylphenyl analogs show higher selectivity for serotonin receptors .

Commercial Availability :

- The target compound is supplied by only one vendor (as per ), whereas phenyl-substituted analogs (e.g., 214973-83-8) are more widely available, reflecting synthetic complexity and demand .

Preparation Methods

General Synthetic Approach

The preparation of tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate typically involves the following key steps:

- Synthesis of the cyclopropyl precursor bearing the 4-bromothiophen-2-yl substituent

- Introduction of the carbamate protecting group (tert-butyl carbamate) on the cyclopropyl amine

Preparation of the Cyclopropyl Intermediate

The cyclopropyl moiety functionalized with the 4-bromothiophen-2-yl group is generally prepared via diazo compound chemistry and cyclopropanation reactions. According to a detailed synthetic protocol reported by the Royal Society of Chemistry (RSC), diazo compounds related to aryl-substituted cyclopropanes are prepared following established literature methods involving diazo transfer reagents and subsequent cyclopropanation.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Preparation of aryl diazoacetate | Use of p-ABSA (p-acetamidobenzenesulfonyl azide) and DBU in dry acetonitrile at 0 °C to room temperature | Formation of diazo compounds from arylacetates |

| 2. Cyclopropanation | Reaction of diazo compounds with alkenes or metal catalysts (e.g., Rh(II) catalysts) | Formation of cyclopropane ring with retention of substituents |

| 3. Isolation and purification | Filtration, extraction, and chromatography | Obtaining pure cyclopropyl intermediates |

This methodology is adaptable to substrates bearing bromothiophenyl groups, enabling the synthesis of the key cyclopropyl intermediate with high stereochemical control.

Introduction of the tert-Butyl Carbamate Group

The amino group on the cyclopropyl ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate. This step is crucial to stabilize the amine and facilitate further synthetic transformations.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reaction of cyclopropyl amine with Boc2O | Use of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or tetrahydrofuran at 0 °C to room temperature | Formation of tert-butyl carbamate protecting group on the amine |

This reaction is generally high yielding and mild, preserving the sensitive cyclopropyl and bromothiophenyl functionalities.

Representative Synthetic Route Summary

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for tert-Butyl (trans-2-(4-bromothiophen-2-yl)cyclopropyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition (e.g., using diethylzinc and diiodomethane) followed by Boc protection of the amine. For the bromothiophene moiety, Suzuki-Miyaura coupling may be employed to introduce the 4-bromothiophen-2-yl group post-cyclopropane formation. Key steps include:

- Cyclopropanation : Use trans-selective conditions to ensure stereochemical control .

- Bromothiophene Coupling : Palladium-catalyzed cross-coupling with a boronic ester derivative of 4-bromothiophene .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol/water) improve purity.

Optimization: Reaction temperature (0–25°C for cyclopropanation), anhydrous conditions, and stoichiometric ratios (e.g., 1.2 eq. diethylzinc) enhance yield .

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the trans-configuration of the cyclopropane ring using SHELXL for refinement .

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J = 6–8 Hz for trans-cyclopropane protons) and NOESY (absence of cross-peaks between adjacent protons confirm trans geometry).

- ¹³C NMR : Chemical shifts at ~25–30 ppm for cyclopropane carbons .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity if asymmetric synthesis is employed .

Advanced Research Questions

Q. What is the reactivity profile of the 4-bromothiophene substituent in cross-coupling reactions, and how does it compare to other aryl halides?

- Methodological Answer : The bromine atom in the thiophene ring undergoes Buchwald-Hartwig amination or Ullmann-type couplings. Compared to bromobenzenes, thiophene’s electron-deficient nature accelerates oxidative addition but may require tailored ligands (e.g., XPhos for Pd catalysis). Key considerations:

Q. How does the cyclopropyl carbamate moiety influence biological activity, and what assays are suitable for evaluating its interactions with enzyme targets?

- Methodological Answer : The cyclopropane’s rigidity and carbamate’s hydrogen-bonding capacity make it a potential enzyme inhibitor (e.g., lysine-specific demethylase 1, LSD1). Assays include:

- In vitro Enzymatic Inhibition : Measure IC50 using fluorescent substrates (e.g., methylated histone H3 peptides) .

- Cellular Uptake : LC-MS quantification in cell lysates after treatment (e.g., HEK293 cells).

- Molecular Docking : AutoDock Vina simulations with protein structures (PDB: 2HKO for LSD1) predict binding modes .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC-UV quantification in buffers (pH 1–10) and solvents (DMSO, THF).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by NMR and LC-MS. For hydrolytic stability, assess Boc deprotection kinetics in acidic (HCl/EtOAc) and basic (NaOH/MeOH) conditions .

Q. How can computational modeling predict the compound’s metabolic pathways and toxicity profile?

- Methodological Answer :

- Metabolism Prediction : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., CYP3A4-mediated demethylation).

- Toxicity : ADMET Predictor (Simulations Plus) assesses Ames test positivity (via nitroreductase activation) and hERG channel inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.